molecular formula C16H30N2O8 B5552681 N,N'-Dicarboxymethyldiaza-18-crown-6 CAS No. 72912-01-7

N,N'-Dicarboxymethyldiaza-18-crown-6

Cat. No.: B5552681
CAS No.: 72912-01-7
M. Wt: 378.42 g/mol
InChI Key: NCKZZTXKSYMGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dicarboxymethyldiaza-18-crown-6 is a macrocyclic compound with the molecular formula C16H30N2O8 and a molecular weight of 378.42 g/mol . It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly notable for its ability to bind metal ions, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicarboxymethyldiaza-18-crown-6 can be synthesized from 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diacetic acid, 7,16-diethyl ester . The synthesis involves the hydrolysis of the ester groups to form the carboxylic acid groups. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.

Industrial Production Methods

While specific industrial production methods for N,N’-Dicarboxymethyldiaza-18-crown-6 are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicarboxymethyldiaza-18-crown-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Typically involves the use of metal salts in aqueous or organic solvents.

    Substitution: Requires nucleophiles and appropriate solvents, often under mild conditions.

Major Products

The major products of these reactions are the metal ion complexes and substituted derivatives of N,N’-Dicarboxymethyldiaza-18-crown-6.

Scientific Research Applications

N,N’-Dicarboxymethyldiaza-18-crown-6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-Dicarboxymethyldiaza-18-crown-6 exerts its effects primarily involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, such as ion transport across membranes and enzyme activity modulation .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-18-crown-6: Another crown ether with similar ion-binding properties but different structural features.

    18-crown-6: A simpler crown ether without the carboxymethyl groups, which affects its binding affinity and selectivity.

Uniqueness

N,N’-Dicarboxymethyldiaza-18-crown-6 is unique due to the presence of carboxymethyl groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to its simpler counterparts .

Properties

IUPAC Name

2-[16-(carboxymethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O8/c19-15(20)13-17-1-5-23-9-10-25-7-3-18(14-16(21)22)4-8-26-12-11-24-6-2-17/h1-14H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKZZTXKSYMGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993693
Record name 2,2'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72912-01-7
Record name 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72912-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7,16-diacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dicarboxymethyldiaza-18-crown-6
Reactant of Route 2
Reactant of Route 2
N,N'-Dicarboxymethyldiaza-18-crown-6
Reactant of Route 3
Reactant of Route 3
N,N'-Dicarboxymethyldiaza-18-crown-6
Reactant of Route 4
N,N'-Dicarboxymethyldiaza-18-crown-6
Reactant of Route 5
N,N'-Dicarboxymethyldiaza-18-crown-6
Reactant of Route 6
Reactant of Route 6
N,N'-Dicarboxymethyldiaza-18-crown-6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.